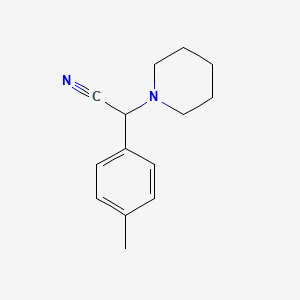

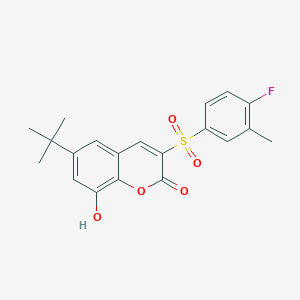

![molecular formula C21H19N3O3S B2462609 2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 899962-11-9](/img/structure/B2462609.png)

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state under normal conditions (solid, liquid, gas), its smell, and its taste if applicable.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. It may also include determining its spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra.Applications De Recherche Scientifique

Antitumor and Enzyme Inhibition Activities

Research into this compound and related derivatives has revealed significant potential in the treatment of cancer through the inhibition of critical enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are crucial for DNA synthesis and repair, making them prime targets for cancer therapy.

DHFR and TS Inhibitors : The compound has been evaluated for its efficacy as a dual inhibitor of DHFR and TS, which are essential for cancer cell proliferation. Studies have shown that certain derivatives exhibit potent inhibitory activity against these enzymes, demonstrating significant antitumor potential. For instance, derivatives like N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid have shown remarkable potency against human TS and DHFR, indicating their potential as dual inhibitors for cancer treatment (Gangjee et al., 2008).

Antifolate Activities : Antifolates are compounds that inhibit the activity of folic acid within the cell, a necessary component for DNA synthesis. By inhibiting enzymes like DHFR, antifolates can effectively reduce the proliferation of cancer cells. The research on derivatives of the given compound has contributed to the understanding of antifolate design, enhancing the effectiveness of cancer therapies (Gangjee et al., 2000).

Crystal Structures and Molecular Design : The detailed analysis of the crystal structures of related compounds has provided insights into their interaction with target enzymes. Such studies enable the refinement of drug design to increase specificity and potency, contributing to the development of more effective cancer therapies (Subasri et al., 2016).

Synthesis and Biological Evaluation : Synthesis of novel derivatives and their evaluation against various cancer cell lines have identified compounds with potent anticancer activity. These studies serve as a foundation for the development of new therapeutic agents targeting specific pathways involved in cancer cell growth (Hafez & El-Gazzar, 2017).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes its toxicity, flammability, and reactivity. It also includes recommendations for safe handling and storage.

Orientations Futures

This involves discussing potential future research directions. For a drug, this could include new diseases it could be used to treat. For a newly synthesized compound, this could include potential applications or reactions it could be used in.

I hope this general information is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask!

Propriétés

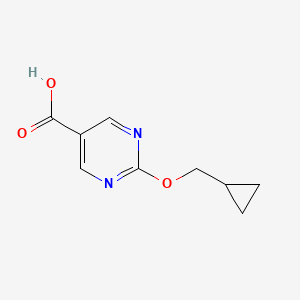

IUPAC Name |

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-3-24-20(26)19-18(14-9-5-7-11-16(14)27-19)23-21(24)28-12-17(25)22-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEDEGFMWQIQKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2462529.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2462531.png)

![6-[(Furan-2-carbonyl)amino]hexanoic acid](/img/structure/B2462534.png)

![(2-Cyclohex-1-enylethyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo [3,4-b]pyridin-4-yl))amine](/img/structure/B2462545.png)

![7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2462549.png)